molecular formula C22H30N4O B6119465 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Katalognummer B6119465
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: YVUDZUOEFPDLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine is a synthetic compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as CCT or CCT137690 and belongs to the class of piperidine-based compounds. CCT137690 is a potent and selective inhibitor of the kinases MELK and RPS6KA5, which are involved in various cellular processes such as cell cycle regulation, proliferation, and survival.

Wirkmechanismus

CCT137690 exerts its effects by selectively inhibiting the kinases MELK and RPS6KA5, which are involved in multiple cellular processes. MELK is a serine/threonine kinase that regulates cell cycle progression and is overexpressed in various types of cancer. RPS6KA5, also known as MSK1, is a kinase that regulates gene expression and is involved in the response to cellular stress. By inhibiting these kinases, CCT137690 disrupts key cellular processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, CCT137690 induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In stem cells, CCT137690 promotes differentiation into specific cell types, which can be useful in regenerative medicine. In animal models of Alzheimer's disease, CCT137690 improves cognitive function and reduces neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

CCT137690 has several advantages for laboratory experiments, including its high potency and selectivity for MELK and RPS6KA5. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels in cell culture or animal models. Additionally, the high cost of synthesis and purification can limit its widespread use in research.

Zukünftige Richtungen

There are several potential future directions for research on CCT137690. One area of interest is its potential as a cancer therapy, either alone or in combination with other treatments. Another area of interest is its potential for regenerative medicine, particularly in promoting the differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cognitive function and neuroinflammation in animal models of Alzheimer's disease.

Synthesemethoden

The synthesis of CCT137690 involves a multistep process that includes the preparation of the key intermediate compound, 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, followed by coupling with 2-phenylethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

CCT137690 has been extensively studied in various fields of scientific research, including cancer biology, stem cell research, and neurobiology. In cancer research, CCT137690 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In stem cell research, CCT137690 has been found to promote the differentiation of stem cells into specific cell types, which can be useful in regenerative medicine. In neurobiology, CCT137690 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

(1-cyclohexyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-5-2-6-13-20)25-16-8-7-11-19(25)15-14-18-9-3-1-4-10-18/h1,3-4,9-10,17,19-20H,2,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUDZUOEFPDLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.